Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction is followed by the separation of the product using hexane and water washes. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or copper.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is influenced by the presence of methyl groups and electron-donating or withdrawing groups on the benzimidazole scaffold . These modifications affect the compound’s ability to inhibit cancer cell growth by interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:
2-Methylbenzimidazole: Known for its antimicrobial activity.
Benzimidazole derivatives: Such as those with substituents like -OH, -OCH3, -N(CH3)2, -NO2, and -CF3, which exhibit varying degrees of bioactivity.
Benzimidazole fungicides: Including benomyl, carbendazim, thiabendazole, and others.
These compounds share a common benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and potential of benzimidazole derivatives in scientific research and industry.
Properties
Molecular Formula |
C20H19N3O2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2/c1-12-8-10-14(11-9-12)18-17(19(24)25-3)13(2)21-20-22-15-6-4-5-7-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22) |
InChI Key |
SXAYOOJEVALNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC |
Origin of Product |
United States |
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